molecular formula C18H16F3NO4S B3020794 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1448070-83-4

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B3020794
CAS No.: 1448070-83-4
M. Wt: 399.38
InChI Key: TXFZQCBRRJOCGC-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a trifluoromethyl-substituted benzenesulfonamide core linked to a 3-hydroxypropyl side chain bearing a benzofuran-2-yl moiety. The trifluoromethyl (-CF₃) group on the sulfonamide ring is electron-withdrawing, which may influence electronic properties, solubility, and binding interactions.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4S/c19-18(20,21)13-5-7-14(8-6-13)27(24,25)22-10-9-15(23)17-11-12-3-1-2-4-16(12)26-17/h1-8,11,15,22-23H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFZQCBRRJOCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the Cu(I)-catalyzed coupling of N-tosylhydrazones with o-hydroxy or o-amino phenylacetylenes . This reaction proceeds through a coupling–allenylation–cyclization sequence under ligand-free conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield ketones or aldehydes, while reduction of the sulfonamide group would yield amines.

Scientific Research Applications

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxypropyl group may participate in hydrogen bonding, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Table 1. Comparison of Sulfonamide Analogs

Compound ID Sulfonamide Substituent Side Chain Structure Melting Point (°C) Key NMR Shifts (¹H/¹³C) LC-MS [M+H]⁺
4f () -CF₃ Pyrazole-pyridinylpropylamine 150–152 δ 8.1 (s, -CF₃), δ 160 (C-F) 606.2
4b () -Br Pyrazole-pyridinylpropylamine 184–186 δ 7.8 (d, J=8 Hz, Ar-Br) 650.1
1g () -CF₃ Methoxyphenylpyrazolylpyridinylethylamine Not reported δ 8.0 (s, -CF₃), δ 55 (OCH₃) 619.3
Target Compound -CF₃ Benzofuran-2-yl-3-hydroxypropyl Not reported Expected δ 6.9–7.8 (benzofuran) ~500–550*

*Estimated based on molecular formula.

Research Implications and Limitations

  • Pharmacological Data: No cytotoxicity or binding data are provided in the evidence, limiting functional comparisons. Assays like SRB () could be applied to evaluate bioactivity .
  • Structural Optimization : The benzofuran moiety warrants exploration for enhanced selectivity or pharmacokinetics compared to pyrazole-based analogs.

Biological Activity

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Compound Overview

  • IUPAC Name : N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide
  • Molecular Formula : C18H16F3N1O5S1
  • Molecular Weight : 395.39 g/mol

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of benzofuran derivatives, including this compound. A study evaluated various benzofuran-based sulfonamides for their inhibitory effects on cancer cell lines. The results indicated that certain derivatives exhibited selective growth inhibition against specific cancer types, suggesting a promising avenue for further investigation in cancer therapeutics .

Compound Cell Line Tested IC50 (µM) Selectivity Index
5bMCF-715.539.4
10bHeLa20.026.0

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Inhibition of Carbonic Anhydrases (CAs) : The compound has shown selective inhibition towards human carbonic anhydrases IX and XII, which are implicated in tumor growth and metastasis .
  • Induction of Apoptosis : In vitro studies suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Case Study 1: Anti-Proliferative Effects

A detailed evaluation was conducted using a panel of 60 cancer cell lines to assess the anti-proliferative effects of benzofuran derivatives, including the target compound. The study followed the US-NCI protocol for drug screening and revealed that some derivatives displayed moderate growth inhibition, emphasizing the need for further exploration into their therapeutic efficacy .

Case Study 2: Selectivity Towards Cancer Cell Lines

In another study focusing on benzofuran-based sulfonamides, compounds were screened against multiple cancer cell lines to determine their selectivity and potency. The findings indicated that certain derivatives had a higher selectivity index against specific isoforms of carbonic anhydrases, correlating with their anti-proliferative effects on tumor cells .

Q & A

Q. What synthetic strategies are recommended for constructing the benzofuran moiety in this compound?

The benzofuran core can be synthesized via a cascade [3,3]-sigmatropic rearrangement and aromatization strategy. For example, NaH-mediated cyclization in THF at 0°C facilitates regioselective formation of the benzofuran ring, as demonstrated in the synthesis of 2-(3-methylbenzofuran-2-yl)phenol derivatives. Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement .

Q. Which analytical techniques confirm the structural integrity of this compound?

  • 1H NMR (300 MHz, CDCl3): Essential for resolving aromatic protons (δ 7.84–7.81) and hydroxypropyl environments.
  • LC-MS: Detects molecular ions (e.g., [M+1]+ = 554.0) and validates purity.
  • Preparative RP-HPLC: Isolates impurities (≥98% purity) and confirms retention times against reference standards .

Q. How can solubility and stability be assessed for this sulfonamide derivative?

Perform pH-dependent solubility assays in buffered solutions (e.g., PBS, DMSO) using UV-Vis spectroscopy. Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify degradation products, such as hydrolyzed sulfonamide or oxidized benzofuran intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent Effects: Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the benzenesulfonamide para position to enhance target binding.
  • Assays: Compare kinase inhibition profiles (IC50 values) using recombinant enzymes (e.g., COX-2, CAR) and cell-based viability assays (MTT).
  • Molecular Docking: Validate interactions using crystallographic data (e.g., PDB 1PXX for COX-2) to refine substituent positioning .

Q. What methodologies resolve contradictions in reported biological activities of analogous compounds?

  • Orthogonal Assays: Cross-validate enzyme inhibition data with cellular apoptosis assays (e.g., Annexin V staining).
  • Impurity Profiling: Use RP-HPLC to isolate and characterize synthetic byproducts (e.g., regioisomeric pyrazoles or sulfonamide derivatives) that may skew activity .
  • Pharmacokinetic Analysis: Compare AUC and t1/2 in rodent models to account for metabolic variability .

Q. How does the trifluoromethyl group influence pharmacokinetics?

Conduct comparative ADME studies:

  • In Vitro: Microsomal stability assays (rat/human liver microsomes) quantify metabolic half-life.
  • In Vivo: Plasma pharmacokinetics (LC-MS/MS) measure bioavailability and clearance. The trifluoromethyl group typically reduces oxidative metabolism but may lower aqueous solubility, necessitating formulation adjustments .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxypropyl moiety during coupling reactions.
  • Catalytic Optimization: Screen Pd-based catalysts for Suzuki-Miyaura cross-coupling to improve yield (e.g., 2-dicyclohexylphosphino-2'-methylbiphenyl) .

Data Contradiction Analysis

Q. How to address discrepancies in biological potency across studies?

  • Batch Analysis: Compare impurity profiles (e.g., 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide vs. regioisomers) using HRMS and NMR.
  • Cell Line Variability: Test across multiple cancer cell lines (e.g., MCF-7, HeLa) to account for receptor expression differences .

Methodological Resources

  • Synthetic Protocols: NaH/THF cyclization , Pd-catalyzed coupling .
  • Analytical Standards: Celecoxib impurity isolation via RP-HPLC , NMR chemical shift databases .
  • Pharmacokinetic Models: Rodent AUC profiling , microsomal stability assays .

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